3-(2-(Methylthio)phenoxy)azetidine
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Overview
Description
3-(2-(Methylthio)phenoxy)azetidine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)phenoxy)azetidine can be achieved through several methods:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Photocycloaddition Reactions:
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve scalable processes such as continuous flow synthesis and catalytic methods to ensure high yields and purity. These methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylthio)phenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(Methylthio)phenoxy)azetidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-(Methylthio)phenoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
β-Lactams: Four-membered cyclic amides known for their use in antibiotics like penicillins and cephalosporins.
Uniqueness
3-(2-(Methylthio)phenoxy)azetidine is unique due to the presence of the methylthio and phenoxy groups, which impart distinct chemical properties and reactivity compared to other azetidines and similar compounds.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenoxy)azetidine |
InChI |
InChI=1S/C10H13NOS/c1-13-10-5-3-2-4-9(10)12-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
ASLLNABIQANKBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC2CNC2 |
Origin of Product |
United States |
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